Product packaging for 1-(m-Methoxycinnamoyl)pyrrolidine(Cat. No.:CAS No. 486447-31-8)

1-(m-Methoxycinnamoyl)pyrrolidine

Cat. No.: B12775269
CAS No.: 486447-31-8
M. Wt: 231.29 g/mol
InChI Key: LAPTWLCIZWFMJK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is 1-(m-Methoxycinnamoyl)pyrrolidine, provided as a high-purity compound for research purposes. Research Use Only (RUO) products are intended solely for laboratory research and are not intended for use in diagnostics, therapeutic applications, or human use . The specific research applications, mechanism of action, and scientific value of this compound should be described here based on published literature. Researchers are encouraged to consult relevant scientific databases for detailed pharmacological and biochemical data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2 B12775269 1-(m-Methoxycinnamoyl)pyrrolidine CAS No. 486447-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

486447-31-8

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C14H17NO2/c1-17-13-6-4-5-12(11-13)7-8-14(16)15-9-2-3-10-15/h4-8,11H,2-3,9-10H2,1H3/b8-7+

InChI Key

LAPTWLCIZWFMJK-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)N2CCCC2

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)N2CCCC2

melting_point

90 - 93 °C

physical_description

Solid

Origin of Product

United States

Isolation and Advanced Analytical Elucidation Methodologies of 1 M Methoxycinnamoyl Pyrrolidine

Discovery and Source Identification in Botanical Genera

The identification of 1-(m-Methoxycinnamoyl)pyrrolidine has been documented in several plant species, highlighting its natural occurrence and prompting further research into its botanical distribution.

Isolation from Piper Species

While specific details on the isolation of this compound from Piper methysticum and Piper taiwanense are not extensively detailed in the reviewed literature, the compound is recognized as a constituent of the Piper genus. The broader family of piperidine (B6355638) alkaloids is well-known to be present in these species.

Occurrence in Other Plant Matrices

The presence of this compound has been reported in Piper peltatum and Macropiper latifolium. nih.gov Its identification in these species contributes to a broader understanding of its distribution within the plant kingdom.

Impact of Processing Conditions on Compound Detection Profiles

Processing methods can significantly influence the metabolic profile of plant materials, including the detection of this compound. In the context of black pepper (Piper nigrum), this compound has been proposed as a potential marker for discriminating between different processing treatments. acs.org For instance, the choice of extraction solvent and the duration of extraction can alter the number and concentration of detected metabolites. acs.org Studies on other plant materials, such as Eucommia ulmoides leaf tea, have shown that processes like blanching and drying methods significantly impact the final composition of non-volatile metabolites, which could include alkaloids like this compound. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation in Research

The definitive structural elucidation of this compound relies on a combination of advanced analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in providing detailed structural and molecular information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Table 1: Predicted ¹³C NMR Spectral Data for this compound

Atom Chemical Shift (ppm)
C=O 164.9
120.3
141.2
C1' 136.2
C2' 113.1
C3' 159.8
C4' 115.9
C5' 129.8
C6' 120.9
OCH₃ 55.3
C2''/C5'' 46.2
C3''/C4'' 26.1

Source: Data derived from computational predictions.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. acs.orgfoodb.ca High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula, which for this compound is C₁₄H₁₇NO₂. acs.org The monoisotopic mass is approximately 231.1259 Da. foodb.cauni.lu

Fragmentation analysis in MS/MS provides further structural information by breaking the molecule into smaller, characteristic ions. nih.gov The fragmentation pattern of this compound would reveal key structural motifs, such as the pyrrolidine (B122466) ring and the methoxycinnamoyl group.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct m/z
[M+H]⁺ 232.13321
[M+Na]⁺ 254.11515
[M-H]⁻ 230.11865
[M+NH₄]⁺ 249.15975
[M+K]⁺ 270.08909

Source: Predicted data from PubChemLite. uni.lu

Chromatographic Separations (e.g., HPLC-MS, GC-Orbitrap-HRMS) for Isolation and Quantitative Analysis

The isolation and quantitative analysis of this compound, a member of the cinnamoyl amide family, rely on advanced chromatographic techniques that offer high resolution and sensitivity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap-HRMS) are powerful tools for the separation, identification, and quantification of this compound in complex matrices, such as plant extracts.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a cornerstone technique for the analysis of semi-polar compounds like this compound, particularly in the context of phytochemical analysis of the Piper genus, where such amides are prevalent. nih.govmagtechjournal.com While a specific, validated quantitative method for this compound is not extensively detailed in publicly available literature, general methods for the analysis of piperamides can be adapted. These methods typically employ reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC-MS method for the analysis of cinnamoyl amides involves a C18 column and a gradient elution using a mobile phase consisting of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The mass spectrometer, often a tandem quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap, provides sensitive detection and structural information. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently used, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.netscispace.comyoutube.comresearchgate.net

Table 1: Representative HPLC-MS Parameters for the Analysis of Cinnamoyl Amides

ParameterTypical Conditions
Column C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient A time-programmed linear gradient from a low to a high percentage of Mobile Phase B
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap
Detection Mode Multiple Reaction Monitoring (MRM) for quantification; Full scan for identification

This table presents a generalized set of parameters based on methods used for similar compounds and may require optimization for the specific analysis of this compound.

Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap-HRMS)

For volatile and semi-volatile compounds, GC-HRMS offers excellent chromatographic separation and highly accurate mass measurements, facilitating confident compound identification. This compound has been identified in black pepper (Piper nigrum) using GC-Orbitrap-HRMS as part of untargeted metabolomics studies. youtube.com The high resolving power of the Orbitrap mass analyzer allows for the determination of the elemental composition of the compound from its exact mass, a significant advantage in the identification of unknowns in complex samples.

In a study analyzing black pepper, a specific GC-Orbitrap-HRMS method was utilized that successfully identified this compound. The key parameters of this method are summarized in the table below.

Table 2: GC-Orbitrap-HRMS Parameters for the Analysis of this compound in Black Pepper

ParameterConditions
GC Column BP5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program 60 °C (2 min hold), then to 150 °C at 20 °C/min, then to 320 °C at 5 °C/min (5 min hold)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Orbitrap
Mass Range m/z 50-450
Resolution 60,000 FWHM at m/z 200

Data sourced from a study on black pepper metabolomics. youtube.com

The combination of retention time data from the gas chromatograph and the high-accuracy mass data from the Orbitrap detector provides a high degree of confidence in the identification and can be used for semi-quantitative or quantitative analysis with appropriate calibration.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the elucidation of the chemical structure of this compound, providing information on its functional groups and conjugated electronic system.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C=O (Amide I band)1630 - 1680Stretching
C=C (Aromatic)1580 - 1600 and 1450 - 1500Stretching
C=C (Alkene)1600 - 1650Stretching
=C-H (Aromatic)3000 - 3100Stretching
=C-H (Alkene)3010 - 3040Stretching
C-H (Aliphatic)2850 - 2960Stretching
C-N (Amide)1200 - 1300Stretching
Ar-O-C (Aryl ether)1200 - 1275 (asymmetric) and 1020-1075 (symmetric)Stretching
=C-H (trans-Alkene)960 - 980Out-of-plane bending

The predicted values are based on established correlations in IR spectroscopy for organic compounds.

The most prominent feature in the IR spectrum would be the strong amide C=O stretching absorption (Amide I band). The presence of both aromatic and alkene C=C stretching bands, as well as the characteristic C-H stretching absorptions above 3000 cm⁻¹, would further confirm the unsaturated nature of the molecule. The out-of-plane bending of the trans-alkene protons would give rise to a distinct band in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The this compound molecule contains a cinnamoyl chromophore, which is an extended conjugated system comprising the aromatic ring, the propenoyl group, and the carbonyl group. This extended conjugation is expected to result in strong absorption in the UV region.

The electronic transitions responsible for UV absorption in this molecule are primarily π → π* transitions. The methoxy (B1213986) group on the aromatic ring acts as an auxochrome, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted cinnamoyl system.

While a specific experimental UV-Vis spectrum for this compound is not provided in the searched literature, cinnamoyl derivatives typically exhibit a strong absorption maximum (λ_max) in the range of 280-320 nm, corresponding to the π → π* transition of the conjugated system. The exact position of the λ_max would be influenced by the solvent polarity.

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound

ChromophoreExpected λ_max Range (nm)Electronic Transition
m-Methoxycinnamoyl280 - 320π → π*

This prediction is based on the typical absorption of cinnamoyl chromophores and related conjugated systems.

The analysis of the UV-Vis spectrum is crucial for confirming the presence of the conjugated system and can be used for quantitative analysis using the Beer-Lambert law, provided a pure standard is available for calibration.

Pharmacological and Biochemical Investigations of 1 M Methoxycinnamoyl Pyrrolidine and Its Analogs

In Vitro Biological Activity Profiling and Screening Assays

Research into the pharmacological effects of natural and synthetic amides has identified several compounds with significant anti-platelet aggregation properties. Among these, 1-(m-Methoxycinnamoyl)pyrrolidine, an amide isolated from the stem of Piper taiwanense, has been specifically evaluated for its ability to inhibit platelet aggregation induced by collagen. In a key study, this compound demonstrated notable inhibitory activity, with a reported IC₅₀ value of 17.4 µM nih.gov.

This finding places this compound within a group of related amides from the same plant source that also exhibit this biological effect. For comparison, the novel compound Taiwanamide C showed the most potent activity with an IC₅₀ of 8.9 µM, while Taiwanamide B had an IC₅₀ of 17.3 µM nih.gov. Another related known amide, 1-cinnamoylpyrrolidine, was also found to be active nih.gov.

The investigation of other related pyrrolidine (B122466) structures further supports the potential of this chemical class as anti-platelet agents. Studies on 4-amino-1-aryl-5-oxoprolines and their peptide derivatives have shown that they can pronouncedly inhibit ADP-induced platelet aggregation and demonstrate antithrombotic activity in vivo mdpi.comnih.gov. Specifically, amides with a morpholine (B109124) moiety and peptides containing (S)-phenylalanine were found to have anti-platelet activity comparable to acetylsalicylic acid (ASA) mdpi.com. These findings underscore the therapeutic potential of pyrrolidine-based amides in the context of platelet-related cardiovascular conditions.

Table 1: Inhibitory Activity of this compound and Related Amides on Collagen-Induced Platelet Aggregation

Compound Source IC₅₀ (µM)
This compound Piper taiwanense 17.4 nih.gov
Taiwanamide C Piper taiwanense 8.9 nih.gov
Taiwanamide B Piper taiwanense 17.3 nih.gov

While direct studies on the anti-inflammatory activity of this compound are limited, extensive research on its structural analogs provides strong evidence for the anti-inflammatory potential of this class of compounds. The α,β-unsaturated amide core, a key feature of the target molecule, is present in piperlotines, which have demonstrated significant in vivo anti-inflammatory effects. In a study using the 12-O-tetradecanoylphorbol-13-acetate (TPA) induced acute inflammation model in mice, piperlotine analogs exhibited edema inhibition ranging from 31.68% to 52.02%. Notably, a trifluoromethyl derivative was the most potent, with activity nearly comparable to the standard drug indomethacin (B1671933) researchgate.net.

Further evidence comes from synthetic cinnamoyl imides. A series of 1-methylhydantoin (B147300) cinnamoyl imides were shown to significantly inhibit the release of nitric oxide (NO) and reduce the secretion of pro-inflammatory cytokines TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells acs.org. In an in vivo xylene-induced ear edema model, these compounds also alleviated swelling in a dose-dependent manner, with one derivative achieving an inhibition rate as high as 52.08% acs.org.

Additionally, the anti-inflammatory properties of some pyrrolidine derivatives are linked to their enzyme inhibitory activity. A potent pyrrolidine amide inhibitor of N-acylethanolamine acid amidase (NAAA) demonstrated significant anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury researchgate.net. This suggests that the anti-inflammatory action of certain pyrrolidine-containing molecules may be mediated through the modulation of specific enzymatic pathways.

The pyrrolidine and cinnamoyl moieties are scaffolds for a diverse range of enzyme inhibitors, targeting pathways relevant to diabetes, bacterial infections, and inflammation.

α-Glucosidase: Numerous pyrrolidine derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. A series of trans-chalcones featuring a pyrrolidine ring were synthesized and found to have dual inhibitory effects against α-amylase and α-glucosidase, with many compounds proving more active than the standard drug acarbose (B1664774) nih.gov. One derivative exhibited an IC₅₀ value of 25.38 ± 2.09 μM against α-glucosidase nih.gov. Similarly, certain N-Boc proline amides and dihydroxy pyrrolidines showed significant α-glucosidase inhibitory activity, with IC₅₀ values far superior to acarbose, in the range of 10.35 to 60.39 µM in one study nih.govnih.gov. Kinetic analysis of N-acetylpyrrolidine derivatives indicated a mixed-type inhibition mechanism against the enzyme nih.gov.

Gelatinase (Matrix Metalloproteinases - MMPs): The cinnamoyl group is implicated in the inhibition of MMPs. Cinnamic acid derivatives have been investigated as potential inhibitors of MMP-9, a key enzyme in extracellular matrix degradation, through molecular docking studies dntb.gov.ua. Experimentally, cinnamaldehyde (B126680) has been shown to suppress the expression of MMP-13 in chondrocytes and synoviocytes under inflammatory conditions, suggesting a role for this structural motif in regulating cartilage and tissue degradation nih.gov.

N-Acylethanolamine Acid Amidase (NAAA): Pyrrolidine amides have been extensively studied as inhibitors of NAAA, an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). Structure-activity relationship (SAR) studies have led to the development of potent, low-micromolar inhibitors researchgate.net. For example, 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine was identified as a reversible and competitive NAAA inhibitor with an IC₅₀ value of 2.12 ± 0.41 µM rsc.org.

DNA Gyrase and Topoisomerase IV: Pyrrolidine-based compounds have emerged as promising antibacterial agents through the inhibition of these essential bacterial enzymes. A series of hybridized pyrrolidine compounds with a 1,2,4-oxadiazole (B8745197) moiety were developed as potent dual inhibitors. The most effective compounds displayed IC₅₀ values of 180 nM against E. coli DNA gyrase and 13 µM against E. coli Topoisomerase IV, comparable to the reference inhibitor novobiocin (B609625) google.com. Other N-phenylpyrrolamide inhibitors also showed low nanomolar IC₅₀ values against E. coli DNA gyrase lsmu.lt.

Cholinesterase: Certain pyrrolidine derivatives have shown potential for acetylcholinesterase (AChE) inhibition. For instance, a pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative was reported to possess AChE inhibitory activity ktu.edu.

Cytochrome P450: A series of cinnamic amides of (S)-(aminomethyl)pyrrolidines were investigated for their potential to inhibit three cytochrome P450 subtypes, indicating that this structural class can interact with drug-metabolizing enzymes mdpi.com.

While the anticancer activity of this compound itself has not been extensively reported, a closely related series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives has shown significant promise in cellular models rsc.orgmdpi.comscilit.comnih.gov. These compounds, which combine a pyrrolidone core with a trimethoxyphenyl group known for its presence in anticancer agents, were evaluated for their in vitro activity against the human A549 non-small cell lung cancer cell line using an MTT assay nih.govnih.gov.

The research demonstrated that the anticancer efficacy of the parent structure could be substantially enhanced through derivatization. Specifically, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure led to a marked increase in anticancer activity scilit.comnih.gov. When tested at a concentration of 100 µM, these two derivatives reduced the viability of A549 cells to 28.0% and 29.6%, respectively. This level of activity was significantly greater than that observed for the standard chemotherapeutic agent cytarabine, which reduced cell viability to 47.1% under the same conditions nih.gov. These results highlight the potential of the substituted pyrrolidone scaffold in the development of new anticancer agents rsc.orgmdpi.comscilit.comnih.gov.

Table 2: In Vitro Anticancer Activity of 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine Derivatives against A549 Lung Cancer Cells

Compound/Derivative Concentration (µM) Cell Viability (%)
Parent Hydrazide 100 79.7 nih.gov
1,3,4-Oxadiazolethione Derivative 100 28.0 nih.gov
4-Aminotriazolethione Derivative 100 29.6 nih.gov
Doxorubicin (Standard) 100 17.0 nih.gov
Cisplatin (Standard) 100 20.3 nih.gov
Cytarabine (Standard) 100 47.1 nih.gov

Anti-Platelet Aggregation Studies

Mechanistic Elucidation of Biological Actions at a Molecular Level

The diverse biological activities observed for this compound and its analogs can be traced to interactions at a molecular level with specific enzymes and signaling pathways.

For the inhibition of N-acylethanolamine acid amidase (NAAA) , kinetic and computational studies have provided clear mechanistic insights. Pyrrolidine amide inhibitors act through a reversible and competitive mechanism researchgate.net. Molecular docking and mutagenesis studies revealed that these inhibitors likely interact with key residues, such as Asparagine 209 (Asn²⁰⁹), which flank the catalytic pocket of NAAA. This interaction is thought to block the entrance of the natural substrate, thereby preventing its degradation rsc.org. The anti-inflammatory effects of these NAAA inhibitors are subsequently mediated through the elevation of intracellular PEA levels, leading to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) researchgate.net.

The antibacterial action of pyrrolidine derivatives targeting DNA gyrase and topoisomerase IV stems from the inhibition of these essential type II topoisomerases. By binding to the ATP-binding pocket of the GyrB and ParE subunits, these inhibitors prevent the enzymes from carrying out their function of managing DNA topology during replication, leading to bacterial cell death. The development of compounds that can dually target both enzymes is a key strategy to produce broad-spectrum activity google.com.

Regarding α-glucosidase inhibition , kinetic analyses of N-acetylpyrrolidine derivatives suggest a mixed-type inhibition mechanism nih.gov. This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, effectively reducing the enzyme's catalytic efficiency.

The anticancer mechanism for the 3,4,5-trimethoxyphenyl-pyrrolidone derivatives may be linked to multiple targets. It has been noted that derivatives bearing the 3,4,5-trimethoxyphenyl scaffold have also been identified as potent and highly selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in signal transduction pathways that can be relevant to cancer cell proliferation nih.gov.

Molecular Signaling Pathway Modulation

While direct studies on this compound are limited, research on related compounds containing either the cinnamoyl or the pyrrolidine moiety suggests potential interactions with several key signaling pathways critical to cellular function.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. Certain pyrrolidine derivatives, such as pyrrolidine dithiocarbamate (B8719985) (PDTC), have been identified as potent inhibitors of NF-κB activation. researchgate.netmdpi.com This inhibition by PDTC has been shown to prevent the expression of various pro-inflammatory genes in vivo. researchgate.net By blocking NF-κB, these compounds can alleviate inflammatory conditions, as demonstrated in models of acute lung injury. mdpi.com

The Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways are central to cell proliferation, differentiation, and survival. The Ras-Raf-MEK-ERK pathway is a key cascade in this signaling network. nih.gov Some pyrrolidine-containing compounds have been developed as inhibitors of ERK1/2, demonstrating potential in oncology. Furthermore, there is evidence of crosstalk between the ERK1/2 and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways. researchgate.net Inhibition of Erk1/2 can lead to a reduction in serine phosphorylation of STAT3, which in turn can decrease cell growth and viability in certain cancer cells. researchgate.net

The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway is another critical regulator of cell survival and growth. The Nerve Growth Factor (NGF) can activate this pathway through its receptor TrkA , leading to the phosphorylation and activation of Akt. This cascade further involves the regulation of GSK3β (Glycogen Synthase Kinase 3 beta) . hmdb.ca Specifically, NGF-mediated activation of the PI3K/Akt pathway can lead to the inhibition of GSK3β, a kinase that negatively regulates other signaling molecules. hmdb.ca

Interactions also exist between the Akt and p38 MAPK pathways. In some cellular contexts, the downregulation of Akt activation can contribute to an enhanced activation of p38 MAPK, which can mediate apoptosis. pharmablock.com

While the direct impact of this compound on these pathways remains to be definitively established, the known activities of its constituent moieties provide a strong rationale for further investigation into its potential to modulate these critical cellular signaling cascades.

Receptor and Enzyme Binding Dynamics

The pharmacological effects of this compound and its analogs are intrinsically linked to their binding affinities and interactions with various receptors and enzymes.

G Protein-Coupled Receptors (GPCRs) are a major class of drug targets. The binding of ligands to GPCRs can be influenced by the conformational state of the receptor. For instance, the active state of a GPCR, often stabilized by a G protein, generally exhibits a higher affinity for agonists. nih.gov This increased affinity is attributed to a reduction in the volume of the orthosteric binding site and an increase in atomic contacts between the receptor and the ligand. nih.gov Some small molecules can act as allosteric modulators of GPCRs, binding to sites distinct from the primary (orthosteric) ligand binding pocket. nih.gov

Cinnamoyl derivatives have been shown to interact with opioid receptors, a class of GPCRs. For example, certain cinnamoyl derivatives of aminomethyl-endo-ethanotetrahydrothebaine and oripavine have been characterized as low-efficacy partial agonists or antagonists with some selectivity for the mu-opioid receptor. nih.govresearchgate.net

In the realm of enzyme inhibition , cinnamoyl pyrrolidine derivatives have demonstrated notable activity. A series of these compounds, synthesized based on an L-hydroxyproline scaffold, were found to be potent inhibitors of gelatinases, specifically matrix metalloproteinase-2 (MMP-2) and MMP-9. nih.gov Structure-activity relationship (SAR) studies revealed that derivatives with an aromatic ring at the C4 position of the pyrrolidine ring exhibited enhanced inhibitory activity against these gelatinases. nih.gov

The pyrrolidine scaffold itself is a key feature in many enzyme inhibitors. For example, pyrrolidine-containing compounds have been developed as potent and selective inhibitors of casein kinase 1 (CK1). mdpi.com The stereochemistry of the pyrrolidine ring can significantly influence the binding mode and selectivity of these inhibitors. mdpi.com

The table below summarizes the inhibitory activities of selected cinnamoyl pyrrolidine analogs against gelatinases.

CompoundTarget EnzymeIC50 (nM)
A8 Gelatinase9.7
B9 Gelatinase5.2
C10 Gelatinase7.8

Data sourced from Zhang et al., Bioorg. Med. Chem. 2006. nih.gov

Reversibility and Competitive Inhibition Mechanisms of Action

The mechanism by which a compound inhibits an enzyme is a critical aspect of its pharmacological profile. Inhibition can be either reversible or irreversible, and reversible inhibitors can be further classified based on their mode of action relative to the enzyme's substrate.

Competitive inhibition occurs when an inhibitor molecule competes directly with the substrate for binding to the active site of an enzyme. patsnap.comnih.gov A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate. libretexts.org In this type of inhibition, the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. libretexts.org

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. patsnap.com

Uncompetitive inhibition is a less common mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product. patsnap.com

For cinnamoyl derivatives, various modes of enzyme inhibition have been observed. For instance, studies on cholinesterase inhibitors have shown that some compounds can act as reversible competitive inhibitors. umn.edu The interaction of these inhibitors can occur at the active site or at a peripheral anionic site on the enzyme. umn.edu

The specific mechanism of action for this compound has not been explicitly detailed in the available literature. However, based on the behavior of structurally related cinnamoyl and pyrrolidine-containing enzyme inhibitors, it is plausible that it could act as a reversible inhibitor, potentially through a competitive or mixed-inhibition mechanism. Further kinetic studies are required to fully elucidate its inhibitory profile.

Inhibition TypeInhibitor Binding SiteEffect on KmEffect on Vmax
Competitive Active SiteIncreasesUnchanged
Non-competitive Allosteric SiteUnchangedDecreases
Uncompetitive Enzyme-Substrate ComplexDecreasesDecreases

Computational and Theoretical Chemistry Applications in 1 M Methoxycinnamoyl Pyrrolidine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying key interactions, such as hydrogen bonds, that stabilize the ligand-target complex. For the general class of pyrrolidine (B122466) derivatives, molecular docking studies have been used to elucidate binding modes with various protein targets, such as myeloid cell leukemia-1 (Mcl-1) inhibitors and α-amylase. These simulations provide insights into how the pyrrolidine ring and its substituents fit into the binding pocket of a receptor. However, specific molecular docking studies detailing the ligand-target interactions of 1-(m-Methoxycinnamoyl)pyrrolidine are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In drug research, MD simulations complement molecular docking by providing insights into the stability of the ligand-protein complex over time, the conformational changes that may occur upon binding, and the kinetics of the binding process. For example, MD simulations have been employed to confirm the stability of pyrrolidine derivatives in the binding site of target proteins. This technique allows researchers to observe the dynamic behavior of the compound and its environment, which is crucial for understanding its biological function. Despite its utility, there are no specific published MD simulation studies focused on the conformational analysis or binding kinetics of this compound.

Quantum Mechanical (QM) and Hybrid QM/MM Approaches for Electronic Structure and Reaction Mechanisms

Quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are powerful tools for investigating the electronic structure of molecules and elucidating reaction mechanisms at an atomic level. QM methods can be used to predict the pathways of chemical reactions, which is essential for understanding enzymatic processes. QM/MM approaches allow for the study of a small, reactive part of a system with high-level QM theory while the larger environment (like a protein or solvent) is treated with more computationally efficient MM methods. This dual approach is particularly useful for studying enzyme-catalyzed reactions. While these methods have been applied to understand the reaction mechanisms of other pyrrolidine derivatives, such as in the context of cytochrome P450 catalysis, no specific QM or QM/MM studies on this compound were found.

In Silico Prediction of Biological Properties and Potential Drug Targets

In silico methods encompass a variety of computational tools used to predict the physicochemical, pharmacokinetic, and biological properties of compounds early in the drug discovery process. These predictions help to prioritize compounds for further experimental testing by weeding out those with a low probability of success. Predictions can include properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity and biological activities based on the compound's structure. Furthermore, computational approaches are used to identify potential drug targets within pathogens or disease pathways. Although the basic properties of this compound are cataloged in databases like PubChem, comprehensive in silico predictions of its biological activities and potential drug targets have not been specifically published.

Future Perspectives and Emerging Research Avenues for 1 M Methoxycinnamoyl Pyrrolidine

Untargeted Metabolomics in Comprehensive Chemical Profiling

Untargeted metabolomics is a powerful analytical approach used to obtain a broad and comprehensive snapshot of all measurable small molecules (the metabolome) within a biological system, without a preconceived bias. frontiersin.orgmdpi.com This global profiling is instrumental in discovering novel biomarkers, understanding complex biological pathways, and chemically characterizing natural products. frontiersin.org The application of untargeted metabolomics has been pivotal in identifying and highlighting the significance of 1-(m-Methoxycinnamoyl)pyrrolidine in complex matrices.

A key example of its application is in the authentication of black pepper (Piper nigrum L.). acs.org In a 2021 study, researchers utilized Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap-HRMS) to create chemical fingerprints of black pepper samples. acs.org Through this untargeted approach, this compound was identified as one of six key metabolites that could reliably distinguish black pepper based on its geographical origin and processing methods. acs.org The workflow involved sophisticated data processing, including peak detection, deconvolution, and multivariate data analysis, which allowed for the selection of significant metabolic markers. acs.org

The future application of untargeted metabolomics will be crucial for the comprehensive chemical profiling of other natural sources where this compound may be present. This technique can help to:

Identify the compound in a wider range of plant species, such as Gnidia glauca, where its presence has been noted. abap.co.in

Correlate its abundance with specific plant varieties, environmental conditions, or processing techniques, thereby establishing it as a potential quality control marker.

Uncover co-metabolites and understand its biosynthetic pathways within the plant.

Table 1: Exemplary Untargeted Metabolomics Workflow for Plant Analysis

StepDescription
Sample Preparation Homogenization of plant material (e.g., black pepper) and extraction with an appropriate solvent to capture a wide range of metabolites. mdpi.comacs.org
Analytical Technique Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is employed for the separation and detection of volatile and semi-volatile compounds. acs.org
Data Acquisition Full-scan mass spectrometry is performed over a defined mass-to-charge (m/z) range to collect data on all detectable ions. acs.org
Data Processing Specialized software (e.g., Compound Discoverer) is used for peak detection, deconvolution, background filtering, and normalization of the raw data. acs.org
Compound Identification Putative identification of metabolites like this compound is achieved by comparing mass spectra and retention times with spectral libraries (e.g., NIST). acs.orgnist.gov
Statistical Analysis Multivariate analysis (e.g., OPLS-DA) is used to identify metabolites that show statistically significant variations between different sample groups. acs.org

Exploration of Novel Pharmacological Targets and Therapeutic Applications

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. frontiersin.orgd-nb.info Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for interacting with biological targets. d-nb.info Compounds containing the pyrrolidine moiety have demonstrated a vast array of pharmacological activities, including antiviral, anticonvulsant, and antihypertensive effects. drugbank.comnih.gov

Initial research into this compound has revealed promising, albeit limited, bioactivities. A study on amides isolated from Piper taiwanense demonstrated that the compound exhibits inhibitory activity against collagen-induced platelet aggregation in vitro, with an IC₅₀ value of 17.4 μM. nih.gov Another review on amide alkaloids in Piper species lists it as having anti-inflammatory properties. sciopen.com

The future exploration of novel pharmacological targets for this compound could be guided by several avenues:

Expansion of Known Activities: The initial findings on anti-platelet and anti-inflammatory effects warrant further investigation. Future studies could explore the specific molecular targets within the coagulation and inflammation cascades, such as cyclooxygenase enzymes or specific protease-activated receptors on platelets.

Leveraging the Pyrrolidine Scaffold: Given the prevalence of pyrrolidine derivatives in treating central nervous system (CNS) disorders, future research could investigate the potential of this compound to cross the blood-brain barrier and interact with neuro-receptors or enzymes implicated in neurodegenerative diseases. mdpi.com

Investigating Cytotoxic Potential: The compound has been identified in Gnidia glauca, a plant known for its traditional use against tumors and for its documented antineoplastic and cytotoxic properties. abap.co.in This association suggests that this compound and its analogs should be screened for anticancer activity against various cancer cell lines.

Table 2: Reported Biological Activities of this compound

ActivityResearch FindingSource
Anti-platelet Aggregation Exhibited inhibitory activity against platelet aggregation induced by collagen, with an IC₅₀ value of 17.4 μM. nih.gov
Anti-inflammatory Listed as an amide alkaloid from Piper species with anti-inflammatory effects. sciopen.com

Development of Advanced Synthetic Methodologies for Analog Generation

The generation of structural analogs is a cornerstone of drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The development of advanced synthetic methodologies is essential for efficiently creating a diverse library of analogs of this compound.

Modern synthetic chemistry offers a powerful toolkit that can be applied to this challenge. unimi.it Rather than relying solely on classical amide bond formation, future synthetic efforts can employ more sophisticated strategies. ontosight.ai These methods can be broadly categorized based on which part of the molecule is being modified: the pyrrolidine ring, the cinnamoyl linker, or the methoxy-substituted phenyl ring.

Emerging synthetic strategies applicable for analog generation include:

Catalytic C-H Functionalization: This technique allows for the direct modification of C-H bonds on the aromatic ring or even the pyrrolidine scaffold. It provides a highly efficient route to introduce a variety of substituents (e.g., halogens, alkyl, or aryl groups) without the need for pre-functionalized starting materials, thus rapidly generating structural diversity.

Stereoselective Synthesis: The pyrrolidine ring can contain multiple stereocenters, which significantly influences biological activity. d-nb.info Advanced stereoselective methods, including organocatalysis or transition-metal-catalyzed asymmetric reactions, can be used to synthesize enantiomerically pure pyrrolidine precursors or to construct the chiral centers with high precision. semanticscholar.orgorganic-chemistry.org This would allow for the synthesis of specific stereoisomers of substituted analogs.

Multicomponent and Domino Reactions: These reactions allow for the construction of complex molecular architectures in a single step from three or more starting materials. unimi.it A domino reaction could potentially be designed to form the substituted cinnamoyl-pyrrolidine core in a highly efficient manner, telescoping multiple synthetic steps and accelerating the creation of an analog library. nih.gov

The application of these advanced methodologies will enable the synthesis of novel analogs with modifications at key positions, facilitating a deeper understanding of the SAR and the identification of compounds with enhanced therapeutic potential.

Q & A

Q. How can researchers identify and characterize 1-(m-Methoxycinnamoyl)pyrrolidine using spectroscopic and chromatographic methods?

Answer:

  • Spectroscopic Identification :
    • Molecular Formula & Weight : Confirm via high-resolution mass spectrometry (HRMS) against the reference formula C₁₄H₁₇NO₂ (MW: 231.2903) .
    • IUPAC Name : Validate using the standardized name 1-[(2E)-3-(3-Methoxyphenyl)-2-propenoyl]pyrrolidine .
    • NMR Analysis : Compare ¹H/¹³C NMR spectra with literature data. For example, the cinnamoyl moiety typically shows characteristic olefinic proton signals (δ ~6.5–7.5 ppm) and methoxy singlet (δ ~3.8 ppm) .
  • Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and cross-reference retention times with authenticated standards.

Q. What established synthetic routes are available for this compound?

Answer:

  • Key Reaction : Condensation of m-methoxycinnamic acid with pyrrolidine via activation (e.g., using DCC/DMAP) .
  • Optimization Steps :
    • Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane eluent) .
    • Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol .
    • Typical yield: >85% under anhydrous conditions .

Q. How is this compound isolated from natural sources like Piper methysticum?

Answer:

  • Extraction : Grind dried kava roots and perform Soxhlet extraction with ethanol or dichloromethane .
  • Fractionation : Use liquid-liquid partitioning (e.g., hexane/water) to remove non-polar contaminants.
  • Chromatography : Apply silica gel or preparative HPLC to isolate the target compound, verified by comparison with synthetic standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Answer:

  • Structural Modifications :
    • Cinnamoyl Moiety : Replace methoxy with halogens or alkyl groups to assess electronic/steric effects .
    • Pyrrolidine Ring : Introduce substituents (e.g., methyl, acetyl) to probe conformational flexibility .
  • Biological Assays : Test analogs for receptor binding (e.g., GABA-A modulation) or enzyme inhibition using in vitro assays .

Q. What strategies resolve contradictions in spectral or biological activity data for this compound?

Answer:

  • Data Validation :
    • Cross-check NMR/HRMS with NIST reference spectra .
    • Replicate synthesis/isolation protocols to rule out batch variability .
  • Biological Replicates : Use orthogonal assays (e.g., fluorescence-based vs. radioligand binding) to confirm activity trends .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Model reaction pathways (e.g., acyl transfer) using software like Gaussian. Reference the IUPAC Standard InChIKey (LAPTWLCIZWFMJK-BQYQJAHWSA-N ) for accurate molecular input .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets .

Q. What derivatization approaches enhance the bioactivity or solubility of this compound?

Answer:

  • Coordination Complexes : Synthesize metal complexes (e.g., Ni²⁺) to improve stability, as demonstrated for pyrrolidine derivatives .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy position to modulate bioavailability .

Methodological Notes

  • Stereochemical Control : For chiral analogs, employ asymmetric catalysis (e.g., Evans oxazolidinones) or chiral HPLC separation .
  • Data Reporting : Include detailed spectral parameters (e.g., coupling constants, integration ratios) to enable cross-lab reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.